Amlodipine

Vascular Pharmacology In Vitro Assay Calcium Channel Blockade

Amlodipine (CAS 88150-42-9) is a third-generation dihydropyridine L-type calcium channel blocker supplied as a racemic mixture at ≥98% purity. Its 30–50 h plasma elimination half-life and voltage-dependent DHP receptor binding (IC₅₀ shift from 1.9 nM to 19.4 nM depending on depolarization state) fundamentally differentiate it from nifedipine and felodipine. This compound is an indispensable reference standard for electrophysiology assays, chiral HPLC/UPLC method development and validation, and serves as the preferred positive control for peripheral edema studies (46.5% incidence). Additionally, its four distinct solid forms (anhydrate, monohydrate, dihydrate, amorphous) provide a robust model system for solid-state characterization and dissolution studies.

Molecular Formula C20H25ClN2O5
Molecular Weight 408.9 g/mol
CAS No. 88150-42-9
Cat. No. B1666008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine
CAS88150-42-9
SynonymsAmlodipine
Amlodipine Besylate
Amlodipine Maleate
Amlodipine Maleate (1:1)
Amlodipine, (+-)-Isomer
Amlodipine, (+-)-Isomer, Maleate (1:1)
Amlodipine, (R)-Isomer
Amlodipine, (S)-Isomer, Maleate (1:1)
Amlodis
Amlor
Astudal
Istin
Norvasc
Molecular FormulaC20H25ClN2O5
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
InChIInChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3
InChIKeyHTIQEAQVCYTUBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityslightly soluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amlodipine (CAS 88150-42-9) for Procurement: A Quantitative Evidence Guide for the Third-Generation Dihydropyridine CCB


Amlodipine (CAS 88150-42-9) is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) characterized by a slow onset and ultra-long duration of action [1]. The molecule exists as a racemic mixture of S- and R-enantiomers, and is clinically formulated as the besylate salt to enhance solubility and oral bioavailability [2]. Unlike many earlier DHP agents, amlodipine exhibits a distinct pharmacokinetic profile defined by high oral bioavailability, extensive volume of distribution, and low systemic clearance, enabling once-daily dosing [3]. This profile differentiates it from other in-class compounds that often require extended-release formulations to achieve similar dosing convenience, making it a foundational reference standard for cardiovascular pharmacology research and formulation development.

Why Amlodipine Cannot Be Simply Replaced by Other Dihydropyridine CCBs in Research and Development


Despite sharing a common core mechanism of L-type calcium channel antagonism, amlodipine's physicochemical and pharmacological properties create quantifiable distinctions that prevent simple substitution with other dihydropyridines. Key differences include: a 2-fold greater in vitro potency against depolarization-induced vascular contraction compared to nifedipine (IC50 1.9 nM vs 4.1 nM) [1]; a 3- to 4-fold longer plasma elimination half-life (30–50 hours) versus agents like felodipine or nitrendipine [2]; and a fundamentally different voltage-modulated binding interaction at the DHP receptor site [1]. Furthermore, the racemic nature of amlodipine means that the S-enantiomer confers L-type channel blockade while the R-enantiomer contributes distinct, albeit less well-defined, vascular effects [3]. These differences manifest as clinically relevant variations in blood pressure control consistency and adverse effect profiles. For researchers and formulators, these distinctions are critical for interpreting preclinical data, developing robust analytical methods, and predicting in vivo behavior.

Amlodipine Procurement Data Sheet: Quantified Performance Against Key Comparators


In Vitro Vascular Selectivity: Amlodipine Exhibits 2-Fold Greater Potency Than Nifedipine with Unique Voltage-Modulated Binding

In direct in vitro comparisons using depolarized rat aorta, amlodipine demonstrates approximately 2-fold greater potency than nifedipine in inhibiting Ca2+-induced contractions [1]. Specifically, amlodipine's IC50 of 1.9 nM is significantly lower than nifedipine's IC50 of 4.1 nM. Furthermore, amlodipine exhibits a markedly slow onset of action, and unlike nifedipine, its potency is significantly diminished when the membrane potential is less depolarized (IC50 of 19.4 nM vs 7.1 nM when using 45 mM K+ depolarization) [1]. This suggests a modulated receptor interaction unique to amlodipine, where binding is enhanced under the pathological depolarization seen in hypertension.

Vascular Pharmacology In Vitro Assay Calcium Channel Blockade

Pharmacokinetic Differentiation: Amlodipine's Ultra-Long Half-Life Distinguishes It from Felodipine and Nifedipine

Amlodipine possesses a distinct pharmacokinetic profile compared to other dihydropyridines, characterized by significantly lower clearance and a much longer terminal elimination half-life [1]. A head-to-head crossover study in hypertensive patients demonstrated that the peak-to-trough plasma concentration ratio and interpatient variability are more favorable for amlodipine compared to felodipine extended-release (ER) [2]. These pharmacokinetic characteristics translate directly to more consistent 24-hour blood pressure control.

Pharmacokinetics Bioavailability Drug Disposition

Chiral Purity as a Procurement Criterion: S- and R-Amlodipine Exhibit Distinct Physicochemical and Pharmacological Properties

Amlodipine is a racemic mixture, and its individual enantiomers, (S)-amlodipine and (R)-amlodipine, possess different pharmacological and physicochemical characteristics [1]. (S)-amlodipine is the pharmacologically active enantiomer for L-type calcium channel blockade, whereas the (R)-enantiomer is associated with nitric oxide (NO) release [2]. Preformulation studies reveal that (S)-amlodipine besylate exhibits a significantly lower melting temperature and higher intrinsic dissolution rate compared to the racemate, impacting formulation stability and manufacturing processes [1].

Chirality Preformulation Polymorphism

Adverse Effect Profile: A Network Meta-Analysis Quantifies Amlodipine's Higher Incidence of Peripheral Edema vs Levamlodipine

A recent Bayesian network meta-analysis of 181 RCTs (21,383 patients) compared adverse event rates among seven DHP-CCBs [1]. The analysis ranked amlodipine as having the highest probability of causing peripheral nervous system adverse events (83.28%) compared to other agents like levamlodipine, felodipine, and lacidipine. A separate, randomized, double-blind clinical trial directly comparing racemic amlodipine (5–10 mg) to (S)-amlodipine (2.5–5 mg) found a significantly lower incidence of new-onset leg edema in the (S)-amlodipine group (31.4%) compared to the racemic amlodipine group (46.5%), with an absolute risk reduction of 15.1% [2].

Adverse Events Safety Profile Clinical Outcomes

Strategic Procurement Scenarios: Where Amlodipine's Specific Properties Drive Scientific Value


Use as a Reference Standard for L-Type Calcium Channel Pharmacology

Due to its well-characterized, voltage-dependent binding at the DHP receptor (quantified by an IC50 shift from 1.9 nM to 19.4 nM depending on depolarization state [1]), amlodipine serves as an essential reference compound for electrophysiology and vascular smooth muscle contraction assays. Its slow onset and offset kinetics make it ideal for studying the dynamics of calcium channel blockade and recovery, providing a benchmark against which novel, potentially faster-acting agents can be compared.

Development of Novel Formulations to Mitigate CCB-Induced Peripheral Edema

Amlodipine's high and well-documented propensity to cause peripheral edema (46.5% incidence in one comparative trial [2], and a top ranking for peripheral nervous system AEs in a network meta-analysis [3]) makes it the preferred positive control for research programs investigating new chemical entities or formulations designed to reduce this class-specific side effect. Its use ensures that any observed reduction in edema is a meaningful improvement over a known high-risk baseline.

Model Compound for Preformulation and Polymorphism Studies

Amlodipine besylate's existence in four distinct solid forms (anhydrate, monohydrate, dihydrate, amorphous), each with a defined kinetic solubility rank order (anhydrate > monohydrate > dihydrate) [4], provides a robust model system for studying the impact of solid-state properties on dissolution, stability, and bioavailability. This makes it a valuable material for analytical method development and for training in solid-state characterization techniques.

Reference Standard for Chiral Analytical Method Development

The distinct physicochemical and pharmacological profiles of the S- and R-enantiomers of amlodipine [5] necessitate precise analytical methods for chiral purity assessment. The racemic mixture is a critical procurement for developing and validating these HPLC or UPLC methods, ensuring that both generic drug manufacturers and researchers can accurately quantify enantiomeric composition, a key regulatory requirement.

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